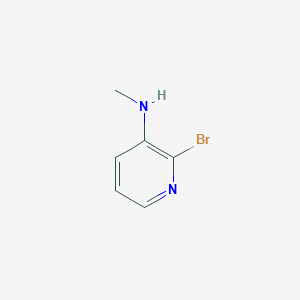
2-bromo-N-methylpyridin-3-amine
Overview
Description
2-Bromo-N-methylpyridin-3-amine is a brominated pyridine derivative. It is a valuable intermediate in organic synthesis, particularly in the preparation of various biologically active compounds. The presence of both bromine and amine functional groups makes it a versatile building block for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-N-methylpyridin-3-amine can be synthesized through several methods. One common approach involves the bromination of N-methylpyridin-3-amine. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the palladium-catalyzed Suzuki cross-coupling reaction. In this approach, this compound is synthesized by coupling N-methylpyridin-3-amine with a boronic acid derivative in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory-scale synthesis but on a larger scale. The bromination method is often preferred due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Coupling Reactions: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and bases like potassium carbonate or cesium carbonate are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are used under appropriate conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Coupling Reactions: Products are various aryl or alkyl-substituted pyridines.
Oxidation and Reduction Reactions: Products include nitroso, nitro, and secondary amine derivatives.
Scientific Research Applications
2-Bromo-N-methylpyridin-3-amine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound have shown potential as therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-methylpyridin-3-amine and its derivatives depends on the specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The bromine atom can participate in halogen bonding, while the amine group can form hydrogen bonds and electrostatic interactions with biological targets. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
2-Bromo-N-methylpyridin-3-amine can be compared with other brominated pyridine derivatives such as:
2-Bromo-3-methylpyridine: Lacks the amine group, making it less versatile for further functionalization.
2-Bromo-4-methylpyridine: The position of the bromine atom affects its reactivity and the types of reactions it can undergo.
2-Bromo-5-methylpyridine: Similar to 2-bromo-4-methylpyridine, but with different reactivity due to the position of the bromine atom.
The presence of the N-methyl group in this compound makes it unique compared to other brominated pyridines, as it provides additional sites for chemical modification and enhances its potential for various applications .
Properties
IUPAC Name |
2-bromo-N-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-8-5-3-2-4-9-6(5)7/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMVVTMAOZMGHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583009 | |
| Record name | 2-Bromo-N-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872492-60-9 | |
| Record name | 2-Bromo-N-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1591256.png)










